molecular formula C17H14N2O3S B5811554 2-(benzylthio)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

2-(benzylthio)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

Cat. No. B5811554
M. Wt: 326.4 g/mol
InChI Key: BUZSXLUHIQGVDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is not fully understood. However, it has been proposed that the compound may exert its antitumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell death in various types of cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, this compound has been investigated for its potential use as a fluorescent probe in biological imaging.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(benzylthio)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide in lab experiments is its potential as a versatile tool for studying various biological processes. However, one limitation of using this compound is its relatively low solubility in water, which may affect its efficacy in certain experiments.

Future Directions

For research include the development of more efficient synthesis methods, investigation of its potential as a therapeutic agent, and further understanding of its mechanism of action and potential use in biological imaging.

Synthesis Methods

The synthesis of 2-(benzylthio)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide involves a multi-step process that includes the reaction of 2-nitrobenzaldehyde with thiourea, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with 2-chloroacetyl chloride. This synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

2-(benzylthio)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial properties. This compound has also been investigated for its potential use as a fluorescent probe in biological imaging.

properties

IUPAC Name

2-benzylsulfanyl-N-(1,3-dioxoisoindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c20-15(10-23-9-11-4-2-1-3-5-11)18-12-6-7-13-14(8-12)17(22)19-16(13)21/h1-8H,9-10H2,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZSXLUHIQGVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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